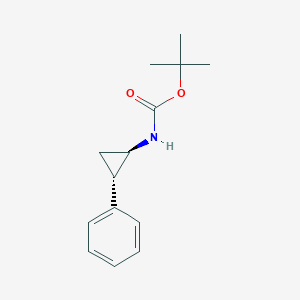

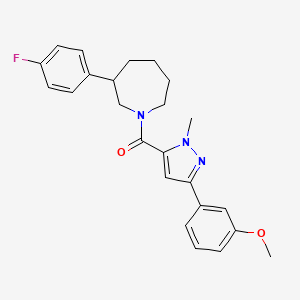

![molecular formula C16H12Cl2N2O3S2 B2604460 N-(4,6-dichlorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide CAS No. 868677-56-9](/img/structure/B2604460.png)

N-(4,6-dichlorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(4,6-dichlorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide” is a chemical compound that contains a benzo[d]thiazol-2-yl group, which is a type of heterocyclic compound . This group is often found in various pharmaceuticals and biologically active compounds .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out . Again, without specific data, it’s difficult to provide a detailed chemical reactions analysis.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, stability, and reactivity . These properties can be determined experimentally, but without specific data, it’s not possible to provide a detailed analysis for this compound.Aplicaciones Científicas De Investigación

Sulfonamide Derivatives and Their Applications

Sulfonamide derivatives, including compounds like N-(4,6-dichlorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide, have been extensively studied for their potential in various therapeutic areas. Their primary sulfonamide moiety is a common feature in many clinically used drugs, highlighting their significance in medicinal chemistry. For instance, sulfonamides have found applications as carbonic anhydrase inhibitors (CAIs), COX2 inhibitors, and tyrosine kinase inhibitors, showcasing their versatility and importance in drug development.

Carbonic Anhydrase Inhibitors (CAIs)

Sulfonamide CAIs have been patented for their potential as antiglaucoma agents, targeting specific isoforms of carbonic anhydrase for therapeutic benefits (Carta, Scozzafava, & Supuran, 2012). These inhibitors play a crucial role in reducing intraocular pressure, offering a pathway to treat glaucoma effectively.

COX2 Inhibitors

Sulfonamides have also been explored as COX2 inhibitors, with patents covering drugs like apricoxib and pazopanib. These compounds exhibit significant antitumor activity, underscoring the therapeutic potential of sulfonamide derivatives in cancer treatment (Carta, Scozzafava, & Supuran, 2012).

Antitumor Agents

The exploration of sulfonamide derivatives as antitumor agents has been a focus of recent patents. Specifically, targeting tumor-associated carbonic anhydrase isoforms IX/XII with sulfonamides could provide a novel approach to cancer therapy, highlighting the diverse applications of these compounds in medicinal chemistry (Carta, Scozzafava, & Supuran, 2012).

Tyrosine Kinase Inhibitors

Sulfonamide derivatives have been investigated for their potential as tyrosine kinase inhibitors, with pazopanib being a notable example. These compounds target multiple receptor tyrosine kinases involved in tumor growth and metastasis, offering a multifaceted approach to cancer treatment (Gulcin & Taslimi, 2018).

Mecanismo De Acción

The mechanism of action of a compound refers to how it interacts with biological systems. This is often studied in the context of drug discovery, where the compound’s interactions with various proteins and enzymes are investigated . Without specific studies or data, it’s not possible to provide a detailed analysis of the mechanism of action for this compound.

Safety and Hazards

Propiedades

IUPAC Name |

3-(benzenesulfonyl)-N-(4,6-dichloro-1,3-benzothiazol-2-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl2N2O3S2/c17-10-8-12(18)15-13(9-10)24-16(20-15)19-14(21)6-7-25(22,23)11-4-2-1-3-5-11/h1-5,8-9H,6-7H2,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQRVEQNPGQGIDZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC3=C(S2)C=C(C=C3Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl2N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4,6-dichlorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-2-(3-(2-chlorophenyl)-2-cyanoacrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2604382.png)

![3-phenoxy-N-[4-[[4-[(3-phenoxybenzoyl)amino]phenyl]methyl]phenyl]benzamide](/img/structure/B2604385.png)

![3-[(2,4-Dibromophenyl)amino]propanoic acid](/img/structure/B2604386.png)

![2-[4-(2-Oxopyrrolidin-1-yl)benzenesulfonamido]acetic acid](/img/structure/B2604388.png)

![3-[(2,2,2-Trifluoroethoxy)methyl]aniline](/img/structure/B2604397.png)

![N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarbohydrazide](/img/structure/B2604399.png)

![2,2-Dimethyl-5-({[3-(trifluoromethyl)phenyl]sulfanyl}methylene)-1,3-dioxane-4,6-dione](/img/structure/B2604400.png)